hCA/VEGFR-2-IN-2

VEGFR-2 Kinase inhibition IC50

hCA/VEGFR-2-IN-2 (synonym: compound 8g) is an indolinone-bearing benzenesulfonamide designed as a low-molecular-weight dual inhibitor of the cancer-associated carbonic anhydrase isoforms hCA IX and XII, and the pro-angiogenic receptor tyrosine kinase VEGFR-2. It was identified within a medicinal chemistry campaign that generated a library of 30 analogs (8a–k, 11a–d, 15a–d, 16), from which 8g emerged as one of the three most potent and selective hCA IX/XII inhibitors subsequently advanced to VEGFR-2 and cellular antiproliferative profiling.

Molecular Formula C23H26N6O5S
Molecular Weight 498.6 g/mol
Cat. No. B12393457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCA/VEGFR-2-IN-2
Molecular FormulaC23H26N6O5S
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2CCCC(C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O
InChIInChI=1S/C23H26N6O5S/c1-14(21(30)25-16-8-10-17(11-9-16)35(24,33)34)29-12-4-5-15(13-29)22(31)28-27-20-18-6-2-3-7-19(18)26-23(20)32/h2-3,6-11,14-15,26,32H,4-5,12-13H2,1H3,(H,25,30)(H2,24,33,34)
InChIKeyGZRIWWWJIQAKMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hCA/VEGFR-2-IN-2 (Compound 8g): A Dual Carbonic Anhydrase IX/XII and VEGFR-2 Inhibitor for Hypoxic Tumor Targeting


hCA/VEGFR-2-IN-2 (synonym: compound 8g) is an indolinone-bearing benzenesulfonamide designed as a low-molecular-weight dual inhibitor of the cancer-associated carbonic anhydrase isoforms hCA IX and XII, and the pro-angiogenic receptor tyrosine kinase VEGFR-2 [1]. It was identified within a medicinal chemistry campaign that generated a library of 30 analogs (8a–k, 11a–d, 15a–d, 16), from which 8g emerged as one of the three most potent and selective hCA IX/XII inhibitors subsequently advanced to VEGFR-2 and cellular antiproliferative profiling [1].

Dual hCA IX/XII and VEGFR-2 pathway inhibition studies
Hypoxic tumor model research tool compound
Indolinone-benzenesulfonamide series with characterized multi-target engagement

Why Indolinone-Based Dual CA/VEGFR-2 Inhibitors Cannot Be Interchanged: The Case of hCA/VEGFR-2-IN-2


Within the same indolinone-benzenesulfonamide chemotype published by Saied et al. (2023), compounds 8g, 8j, and 15b all exhibit dual hCA IX/XII and VEGFR-2 inhibition, yet their quantitative target-engagement profiles diverge substantially across both target classes [1]. These differences are intrinsic to specific substituent modifications and translate into distinct cellular potency gradients. Consequently, substituting one analog for another—even within the same scaffold series—without confirming the exact inhibition fingerprint risks compromising experimental reproducibility, skewing structure–activity relationship (SAR) interpretations, and invalidating cross-study comparisons in oncology models where both carbonic anhydrase activity and VEGFR-2 signaling are concurrently monitored [1].

VEGFR-2 potency differs among analogs
Replacing 8g with 8j or 15b may shift VEGFR-2 inhibitory activity; even within the same scaffold, observed kinase inhibition profiles diverge and require direct verification.
hCA isoform selectivity profiles are not interchangeable
CA IX/XII affinity balance and selectivity over cytosolic isoforms I/II vary substantially; substituting one analog without re-profiling risks confounded pH regulation endpoints.
Cellular antiproliferative context may not transfer
Only the top three compounds were advanced to cell-based testing; substituting an untested analog can invalidate SAR interpretation in VEGFR-2-overexpressing models.

Quantitative Differentiation Evidence for hCA/VEGFR-2-IN-2 (8g) vs. Closest Analogs


VEGFR-2 Kinase Inhibition: 8g is 4-Fold More Potent than 15b and 1.8-Fold More Potent than 8j

In a head-to-head in vitro VEGFR-2 inhibition assay conducted within the same study, compound 8g (hCA/VEGFR-2-IN-2) displayed an IC50 of 204 nM, which is approximately 4-fold lower (more potent) than the IC50 of 811 nM recorded for the closely related analog 15b (hCA/VEGFR-2-IN-4), and 1.8-fold lower than the IC50 of 358 nM observed for 8j (hCA/VEGFR-2-IN-3) [1].

VEGFR-2 IC50
Head-to-head
204 nM
Supports VEGFR-2 kinase inhibition endpoint review
4-fold lower than 15b; 1.8-fold lower than 8j (same assay)
VEGFR-2 Kinase inhibition IC50

hCA IX Binding Affinity: 8g Exhibits Sub-4 nM Ki, Surpassing 15b and 8j

Compound 8g binds to cancer-associated hCA IX with a Ki of 3.6 nM, which is 1.7-fold tighter than the Ki of 6.2 nM measured for analog 15b, and 1.2-fold tighter than the Ki of 4.2 nM for 8j, when tested under identical stopped-flow CO2 hydration assay conditions [1]. These values represent direct within-study comparisons across the same set of hCA isoforms.

hCA IX Ki
Head-to-head
3.6 nM
Supports hCA IX engagement in hypoxic tumor models
1.7-fold tighter than 15b; 1.2-fold tighter than 8j
Carbonic anhydrase IX Ki Tumor hypoxia

hCA XII Inhibition: 8g Demonstrates 4.3-Fold Lower Ki than 8j but is Weaker than 15b

For the second cancer-associated isozyme hCA XII, 8g achieves a Ki of 16.7 nM, which is 4.3-fold weaker than the exceptionally potent 3.8 nM Ki of 15b, but 1.7-fold stronger than the 28.0 nM Ki of 8j [1]. The divergent hCA XII binding profile among these three top analogs illustrates that substituent variations on the indolinone-benzenesulfonamide scaffold differentially modulate affinity for individual hCA isoforms.

hCA XII Ki
Head-to-head
16.7 nM
Balanced hCA IX/XII profile context
4.3-fold weaker than 15b; 1.7-fold stronger than 8j
Carbonic anhydrase XII Isoform selectivity Ki

Selectivity Over Off-Target Cytosolic Isoforms: 8g Discriminates hCA IX over hCA I by 21-Fold

Compound 8g exhibits 21-fold selectivity for the tumor-associated isoform hCA IX (Ki = 3.6 nM) over the widely expressed cytosolic isoform hCA I (Ki = 75.3 nM), and 4.5-fold selectivity over hCA II (Ki = 16.1 nM) [1]. In comparison, analog 8j shows only 6-fold selectivity for hCA IX over hCA I (4.2 nM vs 25.1 nM), and 15b shows 5.8-fold selectivity (6.2 nM vs 35.5 nM) [1]. The sharper discrimination against hCA I and II by 8g suggests a cleaner CA-related off-target profile within this chemotype.

Selectivity hCA IX/I
Head-to-head
21-fold
Higher selectivity for hCA IX over cytosolic hCA I
3.5-fold more selective than 8j; 3.6-fold vs 15b
Isoform selectivity hCA I Off-target

Antiproliferative Activity in VEGFR-2-Overexpressing Breast Cancer Models: 8g Was Prioritized Alongside 8j and 15b for Cellular Profiling

Among the 30 synthesized sulfonamides, only the three most effective and selective hCA IX/XII inhibitors—8g, 8j, and 15b—were advanced to antiproliferative testing against VEGFR-2-overexpressing MDA-MB-231 and MCF-7 breast cancer cell lines [1]. While individual IC50 values for each compound are not publicly abstracted, the study's selection cascade confirms that 8g met the same strict progression criteria as 8j and 15b for dual-target cellular efficacy evaluation, placing it within the top 10% of the synthesized library [1].

Antiproliferative screening
Class-level
Top 10% of library
Advanced to cellular profiling in breast cancer lines
Data to verify; exact IC50 values not publicly abstracted
Antiproliferative MDA-MB-231 MCF-7

Defined Procurement Scenarios for hCA/VEGFR-2-IN-2 Based on Comparative Evidence


Dual-Target Mechanistic Studies in Hypoxic Breast Cancer Models

In experimental designs requiring simultaneous blockade of hypoxia-driven CA IX/XII activity and VEGF-mediated angiogenic signaling, 8g provides the strongest VEGFR-2 inhibition (IC50 = 204 nM) and the highest CA IX affinity (Ki = 3.6 nM) among the three lead compounds, making it the logical first-choice tool compound when the primary objective is to maximize dual-target engagement [1].

Isoform-Selectivity Profiling of Tumor-Associated Carbonic Anhydrases

For biochemical studies aimed at dissecting the individual contributions of hCA IX versus hCA I/II to tumor pH regulation, 8g's 21-fold selectivity index (hCA IX vs hCA I) significantly exceeds that of its closest analogs (6-fold for 8j, 5.8-fold for 15b), reducing confounding effects from cytosolic CA inhibition [1].

Structure–Activity Relationship (SAR) Benchmarking Within Indolinone-Benzenesulfonamide Series

As the compound with the optimal balance of VEGFR-2 potency, CA IX affinity, and CA I/II selectivity within the published library, 8g serves as the reference point against which newly synthesized derivatives should be compared, enabling quantitative SAR progression tracking [1].

Procurement as a Pharmacological Standard in VEGFR-2/CA IX Dual-Inhibition Assays

Laboratories establishing dual-inhibition screening platforms can procure 8g as a well-characterized positive control with peer-reviewed, publicly available inhibition constants for four hCA isoforms and VEGFR-2, ensuring cross-study data harmonization and assay validation [1].

Application
Selection Property
Validation Focus
Dual-target hypoxic tumor model studies
Dual CA IX/VEGFR-2 inhibition profile context
Endpoint response in VEGF-driven angiogenesis and pH regulation models
Isoform-selectivity profiling of tumor-associated CAs
Higher selectivity for hCA IX over cytosolic isoforms
Isoform-specific assay context and pH regulation endpoint review
SAR benchmarking within indolinone-benzenesulfonamide series
Reference compound with multi-parameter inhibition profile
Quantitative SAR progression tracking
Dual-inhibition screening assay standardization
Peer-reviewed inhibition constants for four hCA isoforms and VEGFR-2
Cross-study data harmonization and assay validation review
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